

A Comparative Study of Benzophenone Photoinitiators Using Photo-Differential Scanning Calorimetry

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Compound of Interest

Compound Name: *2,2'-Dihydroxy-4,4'-dimethoxybenzophenone*

Cat. No.: *B089677*

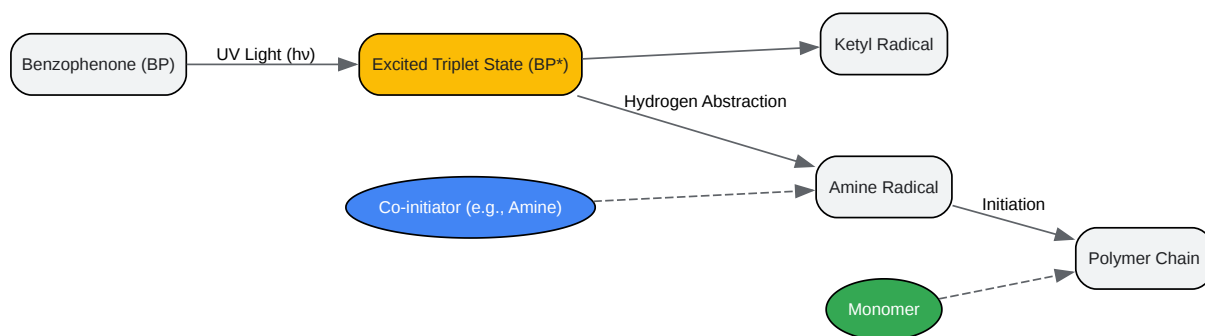
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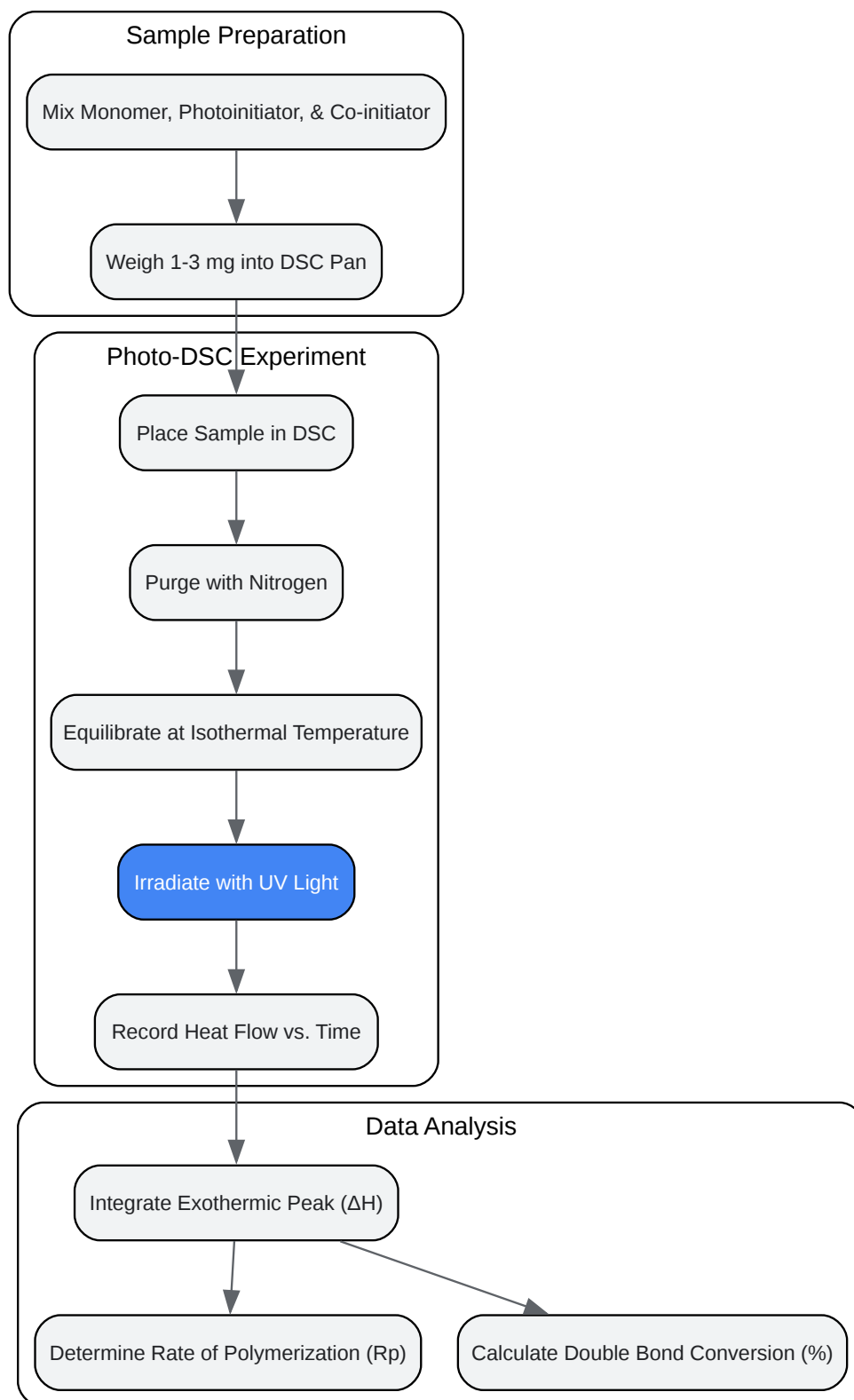
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various benzophenone-based photoinitiators, leveraging experimental data obtained from photo-differential scanning calorimetry (photo-DSC). Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical photopolymerization, a process with numerous applications in coatings, adhesives, and 3D printing.^{[1][2]} Their efficacy is typically evaluated by their ability to initiate polymerization upon UV irradiation, a process that can be quantitatively monitored by photo-DSC.

Mechanism of Photoinitiation

Benzophenone-based photoinitiators function via a hydrogen abstraction mechanism. Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state. In this state, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate a ketyl radical and an amine-derived radical. The amine-derived radical is the primary species responsible for initiating the polymerization of monomers, such as acrylates.^[3]





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References

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